methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Description
Evolution of Piperidine-Based Compounds in Medicinal Chemistry
Piperidine derivatives have been foundational to drug discovery since the mid-20th century, with their six-membered saturated nitrogen-containing ring enabling diverse biological interactions. Early applications included antipsychotics (e.g., haloperidol) and antihistamines (e.g., loratadine), leveraging the piperidine scaffold’s ability to modulate neurotransmitter systems. The transition to hydroxypiperidine carboxylates marked a shift toward stereochemically defined molecules with enhanced metabolic stability and target specificity.
This progression underscores the compound’s position as a refinement of earlier piperidine-based therapeutics, tailored for modern pharmacological demands.
Discovery and Development Timeline
The synthesis of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate emerged from efforts to optimize stereochemical control in piperidine derivatives. Key phases include:
- Early Synthesis (1990s–2000s): Initial routes focused on diastereoselective hydroxylation of piperidine precursors, often requiring chiral auxiliaries or resolution via tartaric acid salts.
- Industrial Scaling (2010s): Adoption of continuous flow systems and asymmetric hydrogenation to achieve enantiomeric excess >99%.
- Biocatalytic Advances (2020s): Integration of ketoreductases and glucose dehydrogenases for enzymatic reduction of ketopiperidines, enabling scalable, green production.
Recent innovations in biocatalysis have reduced reliance on toxic reagents, aligning with sustainable chemistry principles.
Position Within the Hydroxypiperidine Carboxylate Research Landscape
This compound distinguishes itself through its stereochemistry and functional group arrangement. Comparative analysis with related compounds reveals:
| Compound | Structure | Key Applications | Stereochemical Impact |
|---|---|---|---|
| (2R,4S)-4-Hydroxypiperidine-2-carboxy |
Properties
IUPAC Name |
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDFSCGFCFYWNY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Hydroxylation Strategies
A common precursor is 4-hydroxypiperidine-2-carboxylic acid, which undergoes esterification to introduce the methyl ester group. Alternatively, cyano-piperidine derivatives serve as intermediates, where hydrolysis converts the nitrile group to a carboxylic acid before esterification. For example, 4-methyl-2-cyanopiperidine is hydrolyzed under acidic conditions to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride, a step adaptable to hydroxylated analogs.
Hydroxylation at the 4-position is achieved through:
Esterification and Protecting Group Strategies
Esterification of the carboxylic acid intermediate is typically performed using methanol and thionyl chloride (SOCl₂) or other acylating agents. For instance, 4-hydroxypiperidine-2-carboxylic acid reacts with methanol in the presence of SOCl₂ to form the methyl ester. Protecting groups, such as benzyl or tert-butyl, may shield the hydroxyl group during esterification to prevent side reactions.
Industrial-Scale Production and Optimization
Industrial methods prioritize cost efficiency and scalability. A patented route for a related compound, (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, illustrates key principles applicable to the target molecule:
Stepwise Synthesis and Isomer Separation
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Hydrolysis : 4-Methyl-2-cyanopiperidine is refluxed with hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride.
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Esterification : The carboxylic acid is treated with ethanol and SOCl₂ to form the ethyl ester hydrochloride.
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Cis-Trans Isomer Separation : A methyl tert-butyl ether (MTBE)-ethanol solvent system preferentially crystallizes the cis-isomer, leaving the trans-isomer in the mother liquor.
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Chiral Resolution : L-Tartaric acid resolves the trans-isomer into enantiomers, yielding the desired (2R,4R) configuration with >98% enantiomeric excess (ee).
Adapting this protocol for this compound would involve substituting methanol for ethanol during esterification and optimizing hydroxylation conditions.
Stereochemical Control and Analytical Validation
Diastereomeric Salt Formation
Chiral resolution using L-tartaric acid is a cornerstone of stereochemical control. The acid forms diastereomeric salts with piperidine esters, which are separated via recrystallization. For example, trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride is resolved with L-tartaric acid in acetone-ethanol, yielding the (2R,4R) enantiomer. This method is directly applicable to the target compound by adjusting solvent systems and resolving agents.
Spectroscopic and Crystallographic Validation
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X-ray crystallography : Single-crystal analysis confirms absolute configuration by comparing bond lengths and torsion angles to computational models.
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Circular Dichroism (CD) : Verifies solution-phase conformation and enantiomeric purity.
Reaction Conditions and Yield Optimization
Critical parameters for high yield and purity include:
| Step | Reagents/Conditions | Yield (%) | Purity (ee, %) |
|---|---|---|---|
| Hydrolysis | 6N HCl, reflux, 12–24 h | 85–90 | N/A |
| Esterification | MeOH, SOCl₂, reflux, 6–8 h | 78–82 | N/A |
| Isomer Separation | MTBE:EtOH (3:1), 0–5°C, 2 h | 65–70 | 95 (trans) |
| Chiral Resolution | L-Tartaric acid, acetone:EtOH, 40°C, 0.5 h | 40–45 | >98 |
Data adapted from industrial protocols for analogous compounds.
Challenges and Innovations
Hydroxylation Side Reactions
Uncontrolled oxidation during hydroxylation can lead to ketone formation. Mitigation strategies include:
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Low-temperature catalysis : Using Pd/C or RhCl₃ at 20–50°C to suppress over-oxidation.
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Protective group chemistry : Temporarily masking the hydroxyl group as a silyl ether during esterification.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and its role in modulating neurotransmitter activity.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways related to neurotransmission and neuroprotection. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
- BOC-Protected Analogs : The tert-butoxycarbonyl (BOC) group in (2S,4R)-N-BOC-4-hydroxypiperidine-2-carboxylate enhances amine stability during solid-phase synthesis but reduces aqueous solubility due to increased hydrophobicity .
- Carboxylic Acid Derivatives : (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid lacks the ester group, making it more polar and suitable for ionic interactions in metal-chelating applications .
- Fluorinated Analogs : The introduction of fluorine in pyrrolidine derivatives (e.g., (2S,4R)-4-fluoropyrrolidine-2-carboxylate) alters electronic properties and hydrogen-bonding capacity, as evidenced by its crystalline network stabilized by N–H⋯O interactions .
Stereochemical and Ring-Size Variations
Table 2: Impact of Stereochemistry and Ring Size
- Piperidine vs. Pyrrolidine : The 5-membered pyrrolidine ring in (2S,4R)-4-hydroxypyrrolidine-2-carboxylate reduces ring strain and enhances metabolic stability compared to piperidine derivatives, making it favorable for in vivo applications .
- Stereoisomerism : The (2S,4S) configuration in tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate introduces steric hindrance that limits rotational freedom, affecting binding to chiral receptors .
Biological Activity
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a chiral compound with significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Overview of the Compound
- Chemical Structure : this compound features a piperidine ring with a hydroxyl group at the 4-position and a carboxylate ester at the 2-position. The specific stereochemistry (2S,4R) is crucial for its biological interactions.
- Molecular Formula : C₇H₁₃N₁O₃
- CAS Number : 133192-44-6
The compound primarily interacts with the glutamate receptor ionotropic, kainate 2 , which is pivotal in neurotransmission processes. Its binding leads to alterations in receptor activity, influencing various biochemical pathways related to neuroprotection and inflammation:
- Inhibition of Inflammatory Mediators : Studies indicate that this compound reduces the expression of inflammatory markers such as pNF-ĸB, TNF-α, and IL-1β, highlighting its potential in treating neuroinflammatory conditions.
- Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from damage associated with Alzheimer's disease by modulating neurotransmitter release and reducing amyloid-beta toxicity.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for assessing its therapeutic potential:
| Property | Description |
|---|---|
| Absorption | Rapid absorption in biological systems |
| Distribution | Widely distributed in tissues due to lipophilicity |
| Metabolism | Primarily metabolized by liver enzymes |
| Elimination | Excreted through urine, with a half-life dependent on dosage |
Research Applications
This compound has diverse applications across several scientific domains:
- Medicinal Chemistry :
- Neuropharmacology :
-
Chemical Synthesis :
- Serves as a chiral building block in synthesizing complex organic molecules and pharmaceuticals.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Neuroprotective Study : In vitro studies demonstrated that treatment with this compound significantly reduced neuronal apoptosis induced by amyloid-beta peptides. The mechanism was linked to decreased oxidative stress and improved mitochondrial function.
- Cancer Research : A recent study showed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism involved the induction of apoptosis through modulation of NF-kB signaling pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate?
- The compound is typically synthesized via multi-step reactions involving stereoselective formation of the piperidine ring. For example, analogous protocols use (R)-configured starting materials like (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride, followed by alkylation or coupling reactions (e.g., with fluorinated benzaldehydes) under inert atmospheres and catalytic conditions (e.g., palladium diacetate with tert-butyl XPhos) . Key steps include protecting group strategies (e.g., Boc protection for amines) and purification via recrystallization or column chromatography.
Q. How can researchers confirm the stereochemical configuration and purity of this compound?
- Chiral HPLC or polarimetry is essential for verifying enantiomeric excess. X-ray crystallography of derivatives (e.g., hydrochloride salts) can resolve absolute configurations, as seen in related piperidine carboxylates . Nuclear Overhauser Effect (NOE) NMR experiments are also critical for confirming spatial arrangements of substituents .
Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?
- Solubility : Test in polar (water, methanol) and nonpolar solvents (dichloromethane); solubility profiles guide formulation for biological assays .
- Stability : Monitor degradation under varying pH and temperature using LC-MS. Hydroxyl and ester groups may necessitate storage at -20°C in anhydrous conditions .
- Purity : Use reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water mobile phases) .
Advanced Research Questions
Q. How can reaction yields be optimized for stereochemically complex intermediates in the synthesis of this compound?
- Optimization involves:
- Catalyst selection : Palladium catalysts with bulky ligands (e.g., XPhos) improve coupling efficiency in sterically hindered environments .
- Temperature control : Low temperatures (0–20°C) minimize epimerization of chiral centers during alkylation .
- Protecting groups : Use of tert-butyloxycarbonyl (Boc) groups for amines and silyl ethers for hydroxyls prevents undesired side reactions .
Q. What strategies resolve contradictions in reported synthetic routes, such as divergent yields or byproduct formation?
- Mechanistic studies : Probe reaction pathways using in-situ FTIR or NMR to identify intermediates. For example, competing pathways in amide couplings may require adjusting base strength (e.g., potassium carbonate vs. cesium carbonate) .
- Byproduct analysis : LC-MS or GC-MS can detect impurities (e.g., diastereomers or oxidized products), guiding solvent or reagent substitutions .
Q. How does the stereochemistry of this compound influence its biological activity in drug discovery contexts?
- The (2S,4R) configuration likely impacts binding to targets like enzymes or receptors. For example, hydroxyl positioning may facilitate hydrogen bonding in active sites, as seen in protease inhibitors . Computational docking studies (e.g., AutoDock) combined with structure-activity relationship (SAR) assays validate these interactions .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Process considerations :
- Mixing efficiency : Ensure homogeneous reaction conditions to avoid kinetic vs. thermodynamic product biases.
- Workup protocols : Replace column chromatography with crystallization for large-scale purification .
- Quality control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Methodological Guidance
Q. How to design experiments assessing the environmental impact or degradation pathways of this compound?
- Follow protocols from long-term environmental studies, such as:
- Abiotic degradation : Test hydrolysis/photolysis under simulated environmental conditions (pH, UV exposure) .
- Biotic degradation : Use microbial consortia or soil samples to assess biodegradation rates via LC-MS metabolite profiling .
Q. What computational tools are recommended for predicting the reactivity or stability of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
